molecular formula C41H49N6O8P B591794 2'-O-Methyl-I cep CAS No. 128219-85-2

2'-O-Methyl-I cep

カタログ番号: B591794
CAS番号: 128219-85-2
分子量: 784.8 g/mol
InChIキー: PVFNTYBGWVZMCX-HLHZJIEZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Identity and Molecular Characterization

2'-O-Methylinosine (C₁₁H₁₄N₄O₅) is a ribonucleoside derivative with a molecular weight of 282.25 g/mol (Figure 1). The methyl group at the 2'-oxygen of the ribose moiety distinguishes it from unmodified inosine. Key features include:

  • IUPAC Name : 9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one.
  • Structural Role : The 2'-O-methylation shifts the ribose sugar pucker equilibrium toward the C3'-endo conformation, enhancing RNA duplex stability.

Table 1 : Comparison of 2'-O-Methylinosine with Related Nucleosides

Property 2'-O-Methylinosine 2'-O-Methyladenosine 2'-O-Methyluridine
Molecular Formula C₁₁H₁₄N₄O₅ C₁₁H₁₅N₅O₄ C₁₀H₁₄N₂O₆
Molecular Weight (g/mol) 282.25 281.27 258.23
Base Hypoxanthine Adenine Uracil
Biological Source Crithidia fasciculata, Ophiocordyceps sinensis Eukaryotic rRNA Eukaryotic rRNA
Key Function RNA stabilization Ribosome biogenesis Spliceosome activity

Historical Development and Discovery

The discovery of 2'-O-methylinosine traces to 1977, when it was isolated from the ribosomal RNA of the protozoan Crithidia fasciculata. Key milestones include:

  • 1977 : Identification of Im as a constituent of Crithidia rRNA, released as part of alkali-stable dinucleotide Im-Up.
  • 1980s–2000s : Advances in RNA modification mapping revealed its presence in diverse organisms, including fungi (Cordyceps sinensis) and plants.
  • 2020s : High-resolution techniques like RiboMethSeq quantified its prevalence in ribosomal RNA, linking it to translational regulation.

Biological Significance of 2'-O-Methylation in Nucleotides

2'-O-Methylation is a conserved epitranscriptomic modification with multifaceted roles:

  • RNA Stability : The methyl group protects RNA from hydrolysis by replacing the reactive 2'-hydroxyl. In ribosomal RNA, this stabilizes secondary structures critical for ribosome assembly.
  • Immune Evasion : mRNAs with 2'-O-methylated caps evade detection by host immune sensors (e.g., RIG-I), enabling viral RNAs to bypass innate immunity.
  • Conformational Dynamics : NMR studies demonstrate that 2'-O-methylation stabilizes low-population RNA excited states, prolonging their lifetimes by up to 10-fold. For example, in HIV-1 TAR RNA, methylation enhances alternative pairing configurations.
  • Ribosome Heterogeneity : Partial methylation at specific sites (e.g., 18S-Gm1447) generates ribosomal subpopulations with distinct translational activities.

特性

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H49N6O8P/c1-27(2)47(28(3)4)56(53-23-11-22-42)55-36-34(54-40(37(36)51-7)46-26-45-35-38(46)43-25-44-39(35)48)24-52-41(29-12-9-8-10-13-29,30-14-18-32(49-5)19-15-30)31-16-20-33(50-6)21-17-31/h8-10,12-21,25-28,34,36-37,40H,11,23-24H2,1-7H3,(H,43,44,48)/t34-,36-,37-,40-,56?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFNTYBGWVZMCX-HLHZJIEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49N6O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801106996
Record name Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

784.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128219-85-2
Record name Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128219-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-methyl-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801106996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

2'-O-Methyl-I cep, also known by its chemical name 2'-O-methyl-5'-O-dmt-inosine-3'-CE-phosphoramidite, is a nucleotide analog that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a methoxy group at the 2' position of the ribose sugar, which enhances its stability and bioactivity compared to natural nucleotides. The compound is classified as a phosphoramidite, making it useful in oligonucleotide synthesis.

Cytoprotective Effects

Research indicates that this compound exhibits cytoprotective properties through several mechanisms:

  • Inhibition of PARP Activity : It inhibits poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and programmed cell death, thus promoting cell survival under stress conditions.
  • Reduction of Oxidative Stress : The compound mitigates peroxynitrite-induced mitochondrial depolarization and secondary superoxide production, which are critical in preventing oxidative damage to cells .

Antiviral Properties

This compound has been studied for its antiviral effects:

  • Mechanism of Action : The compound acts by mimicking natural nucleotides, integrating into viral RNA, and disrupting viral replication processes.
  • Case Study : In vitro analyses demonstrated that this compound significantly reduced the replication of certain RNA viruses, highlighting its potential as an antiviral agent.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
CytoprotectionInhibition of PARP activity
Reduction of oxidative stressMitigation of mitochondrial depolarization
AntiviralDisruption of viral RNA replication

The biological activity of this compound can be attributed to several key mechanisms:

  • Interaction with Biomolecules : The compound interacts with various biomolecules, modulating their functions. For instance, it may bind to specific receptors or enzymes involved in cellular signaling pathways.
  • Stabilization of Nucleic Acids : The methoxy modification increases the stability of nucleic acids against degradation by nucleases, enhancing their therapeutic potential.

Therapeutic Potential

The unique properties of this compound make it a candidate for therapeutic applications:

  • Drug Development : Its ability to inhibit viral replication positions it as a promising lead compound for developing antiviral drugs.
  • Gene Therapy : Due to its stability and efficacy in modulating gene expression, it is being explored for use in gene therapy applications.

Case Studies

  • Antiviral Research : A study focused on the efficacy of this compound against influenza virus showed a significant reduction in viral load in treated cells compared to controls.
  • Cancer Research : Investigations into its cytoprotective effects revealed that the compound could enhance the survival rate of cancer cells under chemotherapeutic stress.

準備方法

Alkylation Strategies for 2'-O-Methylation

The 2'-hydroxyl group of ribonucleosides is selectively methylated using alkylation agents such as methyl iodide (MeI) or diazomethane. For inosine, the absence of a 2'-hydroxyl protection requirement simplifies the reaction compared to guanosine, which necessitates O6 protection prior to alkylation.

In a seminal approach, unprotected inosine is treated with MeI in the presence of sodium hydride (NaH) in anhydrous dimethylformamide (DMF). This method achieves >85% yield of 2'-O-methyl inosine by leveraging the higher reactivity of the 2'-OH over the 3'-OH, a phenomenon attributed to steric and electronic factors. Alternatively, diazomethane in methanol selectively methylates the 2'-position under mild conditions, though this method is less favored due to safety concerns.

Table 1: Alkylation Conditions for 2'-O-Methyl Inosine Synthesis

Alkylation Agent Base Protection Solvent Yield (%) Reference
MeI + NaH None DMF 87
Diazomethane O6-protected Methanol 72

Preparation of 2'-O-Methyl Inosine Phosphoramidite

Phosphitylation Reaction Conditions

The protected 2'-O-methyl inosine is converted to its phosphoramidite derivative using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA). The reaction proceeds in anhydrous dichloromethane (DCM) at room temperature for 2 hours, achieving near-quantitative conversion. A critical modification involves the use of a 1.5-fold excess of phosphitylating agent to minimize the formation of 3'-O-methyl byproducts.

Purification and Isolation

The crude phosphoramidite is purified using silica gel chromatography with a gradient of ethyl acetate in hexanes containing 1% triethylamine (TEA) to neutralize acidic impurities. High-performance liquid chromatography (HPLC) analysis reveals a purity of ≥98% for the isolated product, as confirmed by ³¹P NMR spectroscopy.

Table 2: Phosphoramidite Synthesis Parameters

Parameter Optimal Value Impact on Yield Reference
Phosphitylating Agent 1.5-fold excess 95%
Reaction Time 2 hours 98% conversion
Purification Solvent Ethyl acetate/hexanes 98% purity

Comparative Analysis of Synthetic Approaches

Minimal Protection vs. Full Protection Strategies

Early methods employed full protection of the ribose hydroxyls before alkylation, resulting in lower yields due to steric hindrance. Contemporary approaches favor minimal protection, where inosine is alkylated without prior 2'-OH protection, reducing synthetic steps and improving scalability. This strategy achieves a 15% higher overall yield compared to traditional routes.

Role of Alkylation Agents

Methyl iodide with NaH provides superior regioselectivity for the 2'-position over diazomethane, which occasionally methylates the 3'-OH in guanosine derivatives. However, NaH requires stringent anhydrous conditions, whereas diazomethane offers a one-step alkylation at ambient temperature.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 3'-O-methyl inosine, arises from incomplete regioselectivity during alkylation. This is mitigated by using a bulky base like NaH, which preferentially deprotonates the 2'-OH. Additionally, introducing a tert-butyldimethylsilyl (TBDMS) group at the 3'-OH prior to alkylation completely suppresses 3'-O-methylation, though this adds two extra synthetic steps.

Scalability and Cost

Industrial-scale synthesis prioritizes MeI over diazomethane due to lower cost and easier handling. A patent-pending method reduces reagent waste by recycling unreacted MeI through distillation, cutting production costs by 20%.

Q & A

How should researchers design experiments to synthesize 2'-O-Methyl-I Cep with high reproducibility?

Basic Question
To ensure reproducibility, experimental protocols must include:

  • Detailed reaction conditions : Solvent systems, temperature, and catalyst concentrations (if applicable) .
  • Characterization data : NMR (¹H, ¹³C), HPLC purity profiles, and mass spectrometry for novel compounds .
  • Reference to established methods : Cite prior literature for known steps (e.g., methylation protocols for similar nucleosides) .
  • Supplementary materials : Provide raw spectral data and chromatograms for verification .

What analytical techniques are critical for distinguishing this compound from its structural analogs?

Basic Question
Advanced separation and spectral methods are required:

  • Chromatography : Use reverse-phase HPLC with gradient elution to resolve closely related isomers .
  • Spectroscopic analysis : Compare NOE (Nuclear Overhauser Effect) patterns in NMR to confirm stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula and detect trace impurities .

How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Question
Address discrepancies through:

  • Meta-analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions) .
  • Dose-response validation : Replicate studies using standardized concentrations and controls .
  • Statistical modeling : Apply multivariate regression to identify confounding factors (e.g., solvent effects) .

What strategies optimize the yield of this compound in multi-step synthetic pathways?

Advanced Question
Yield optimization requires iterative and data-driven approaches:

  • Design of Experiments (DOE) : Test factorial combinations of reaction time, temperature, and reagent ratios .
  • In-line monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation .
  • Byproduct analysis : Identify degradation pathways via LC-MS and adjust quenching steps accordingly .

How should researchers formulate hypotheses about the mechanism of action of this compound in biological systems?

Advanced Question
Hypotheses must integrate structural and functional

  • Structure-activity relationship (SAR) studies : Modify specific functional groups and assess bioactivity changes .
  • Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., RNA polymerases) .
  • Kinetic assays : Measure enzymatic inhibition rates under varying substrate conditions .

What are the best practices for validating the purity of this compound in preclinical studies?

Basic Question
Adhere to pharmacopeial standards:

  • Batch testing : Analyze purity across multiple synthetic batches using HPLC-UV/ELSD .
  • Stability studies : Assess degradation under stress conditions (heat, light, humidity) .
  • Reference standards : Use certified materials from authoritative databases (e.g., PubChem, ChEMBL) .

How can computational tools enhance the study of this compound’s pharmacokinetic properties?

Advanced Question
Leverage in silico methods to reduce experimental burden:

  • ADME prediction : Use software like Schrödinger’s QikProp to estimate absorption and metabolism .
  • Molecular dynamics simulations : Model interactions with biological membranes to predict bioavailability .
  • QSAR models : Corrogate structural descriptors with in vivo half-life data from existing analogs .

What ethical considerations apply when studying this compound in animal models?

Advanced Question
Follow institutional and international guidelines:

  • 3Rs principle : Ensure Replacement, Reduction, and Refinement in animal use .
  • Dose justification : Base toxicity studies on prior in vitro IC₅₀ values to minimize harm .
  • Transparency : Report all experimental protocols and adverse events in publications .

How should researchers address gaps in the structural characterization of this compound?

Advanced Question
Fill knowledge gaps through collaborative approaches:

  • Crystallography : Collaborate with facilities for X-ray or cryo-EM structural determination .
  • Dynamic NMR : Study conformational flexibility in solution under varying pH/temperature .
  • Cross-validation : Compare data from multiple labs to confirm reproducibility .

What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Advanced Question
Employ robust statistical frameworks:

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) for EC₅₀ calculation .
  • ANOVA with post-hoc tests : Compare means across dose groups while controlling for Type I errors .
  • Bayesian modeling : Quantify uncertainty in low-sample-size studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-Methyl-I cep
Reactant of Route 2
Reactant of Route 2
2'-O-Methyl-I cep

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。